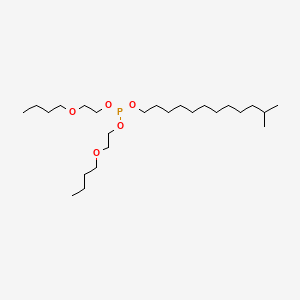
Bis(2-butoxyethyl) isotridecyl phosphite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-butoxyethyl) isotridecyl phosphite: is an organophosphorus compound with the chemical formula C25H53O5P . It is commonly used as an antioxidant and stabilizer in various industrial applications, particularly in the production of polymers and plastics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-butoxyethyl) isotridecyl phosphite typically involves the reaction of isotridecyl alcohol with phosphorous acid and 2-butoxyethanol . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Isotridecyl alcohol+Phosphorous acid+2-butoxyethanol→Bis(2-butoxyethyl) isotridecyl phosphite
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction is monitored to ensure complete conversion and high yield. The product is then purified through distillation or other separation techniques to obtain the final compound.
Analyse Chemischer Reaktionen
Types of Reactions: Bis(2-butoxyethyl) isotridecyl phosphite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphates.
Reduction: It can be reduced under specific conditions to form phosphites.
Substitution: It can undergo substitution reactions where the butoxyethyl groups are replaced by other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Alkyl halides or aryl halides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Phosphates
Reduction: Phosphites
Substitution: Various substituted phosphites depending on the reagents used
Wissenschaftliche Forschungsanwendungen
Chemistry: Bis(2-butoxyethyl) isotridecyl phosphite is used as a stabilizer in the production of polymers and plastics. It helps in preventing the degradation of polymers by acting as an antioxidant.
Biology and Medicine: While its primary applications are industrial, research is ongoing to explore its potential uses in biological and medical fields. Its antioxidant properties may have implications in preventing oxidative stress-related damage in biological systems.
Industry: In addition to its use in polymers, this compound is also used in the production of lubricants, adhesives, and coatings. It enhances the stability and performance of these products .
Wirkmechanismus
The mechanism by which bis(2-butoxyethyl) isotridecyl phosphite exerts its effects is primarily through its antioxidant properties. It scavenges free radicals and reactive oxygen species, thereby preventing the oxidative degradation of materials. The molecular targets include reactive oxygen species and free radicals, which are neutralized by the compound .
Vergleich Mit ähnlichen Verbindungen
- Bis(2-butoxyethyl) phosphate
- Tris(2-butoxyethyl) phosphate
- Isotridecyl phosphate
Comparison: Bis(2-butoxyethyl) isotridecyl phosphite is unique due to its specific combination of butoxyethyl and isotridecyl groups. This combination provides it with distinct antioxidant properties and makes it particularly effective in stabilizing polymers and plastics. Compared to similar compounds, it offers a balance of stability and reactivity that is advantageous in various industrial applications .
Eigenschaften
CAS-Nummer |
93980-87-1 |
|---|---|
Molekularformel |
C25H53O5P |
Molekulargewicht |
464.7 g/mol |
IUPAC-Name |
bis(2-butoxyethyl) 11-methyldodecyl phosphite |
InChI |
InChI=1S/C25H53O5P/c1-5-7-18-26-21-23-29-31(30-24-22-27-19-8-6-2)28-20-16-14-12-10-9-11-13-15-17-25(3)4/h25H,5-24H2,1-4H3 |
InChI-Schlüssel |
RYURDQWGAMNEPN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOCCOP(OCCCCCCCCCCC(C)C)OCCOCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



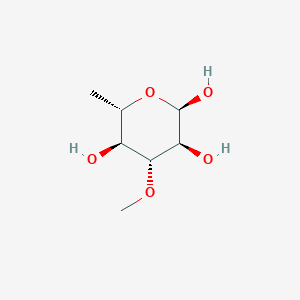



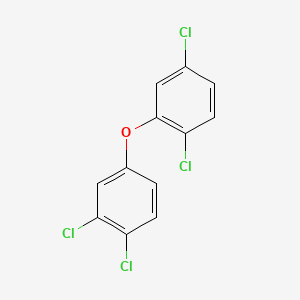

![4-[(4-Aminophenyl)methyl]-2,6-diethylaniline](/img/structure/B12666125.png)
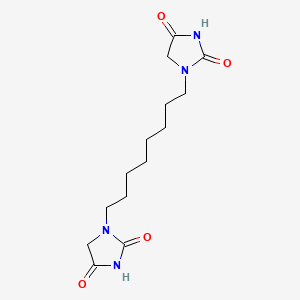
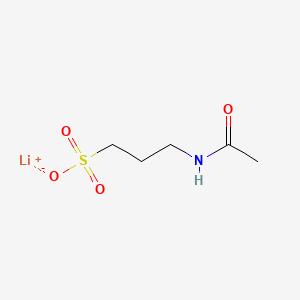
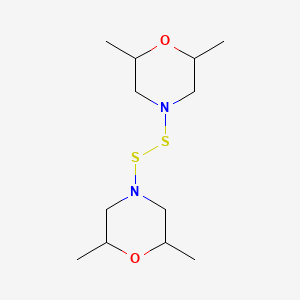
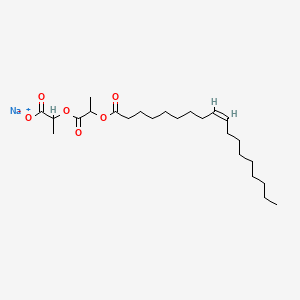
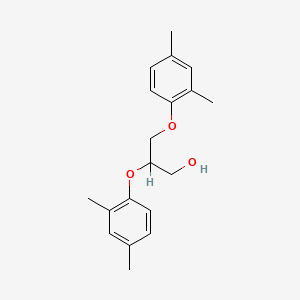
![3-[2-[2-(1-Naphthylamino)ethoxy]ethoxy]propiononitrile](/img/structure/B12666166.png)
